7-Chloro-2H-benzo[b][1,4]oxazine
Overview
Description
7-Chloro-2H-benzo[b][1,4]oxazine is a heterocyclic compound . It is derived from the atypical retinoid AR7 and is known to activate chaperone-mediated autophagy (CMA) by antagonizing retinoic acid receptor-α (RARα) signaling .
Synthesis Analysis
The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . Benzoxazine is a heterocyclic compound with an oxazine ring fused with a benzene ring . Waisser et al. synthesized a series of 6-chloro-3-phenyl-4-thioxo-2H-Benzo[1,3]oxazine-2 (3H)-ones and a series of 6-chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4 (3H)-diones .Molecular Structure Analysis
The molecular formula of this compound is C8H6ClNO . The InChI code is 1S/C8H8ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 .Chemical Reactions Analysis
Benzoxazines are bicyclic compounds formed by the ring fusion of a benzene ring with an oxazine . Polybenzoxazines are a class of polymers formed by the reaction of phenols, formaldehyde, and primary amines which on heating to 200 °C (~400 °F) polymerise to produce polybenzoxazine networks .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 309.7±42.0 °C . The predicted density is 1.34±0.1 g/cm3 . The pKa is predicted to be 3.16±0.20 .Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity .
Properties
IUPAC Name |
7-chloro-2H-1,4-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDAEOJHUPKIHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C(O1)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672198 | |
Record name | 7-Chloro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209893-43-5 | |
Record name | 7-Chloro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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